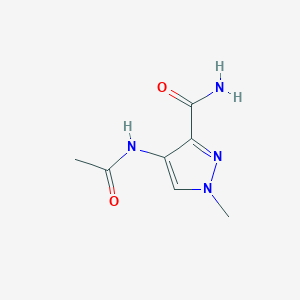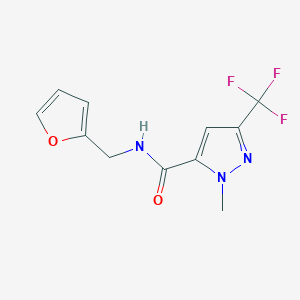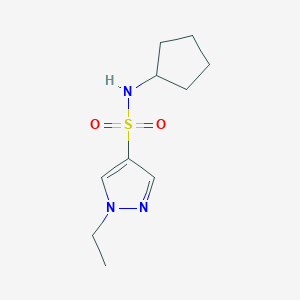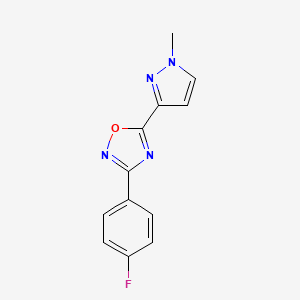
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)-1-methyl-1H-pyrazole-3-carboxamide, also known as AMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide functions as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide disrupts the production of DNA and RNA, leading to cell death in microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide exhibits selective toxicity towards cancer cells and microorganisms, while sparing normal cells. Additionally, 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and modulate the immune system, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, stability, and selectivity towards cancer cells and microorganisms. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development for cancer and inflammatory diseases. Additionally, research on the combination of 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide with other drugs may lead to improved efficacy and reduced side effects.
Synthesis Methods
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with acetic anhydride and ammonia. This process results in the formation of 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide in high yields and purity.
Scientific Research Applications
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Research has shown that 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
4-acetamido-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)9-5-3-11(2)10-6(5)7(8)13/h3H,1-2H3,(H2,8,13)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUGKTFTXZTVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)


![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)


![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)